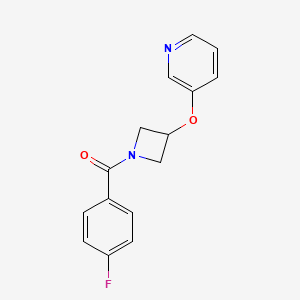

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

CAS No.: 1904167-39-0

Cat. No.: VC4499829

Molecular Formula: C15H13FN2O2

Molecular Weight: 272.279

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904167-39-0 |

|---|---|

| Molecular Formula | C15H13FN2O2 |

| Molecular Weight | 272.279 |

| IUPAC Name | (4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2 |

| Standard InChI Key | IHGJTFDGWGLQJM-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₃FN₂O₂, with a molecular weight of 275.33 g/mol . Key structural components include:

-

Azetidine ring: A saturated four-membered nitrogen-containing heterocycle.

-

Pyridin-3-yloxy group: A pyridine ring attached via an ether linkage at the 3-position.

-

4-Fluorophenyl methanone: A fluorinated aromatic ketone group.

The presence of both electron-withdrawing (fluorine) and electron-donating (oxygen, nitrogen) groups influences its reactivity and interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step strategies:

-

Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or [2+2] cycloaddition reactions.

-

Introduction of Pyridin-3-yloxy Group: Nucleophilic substitution of azetidine with 3-hydroxypyridine under basic conditions .

-

Coupling with 4-Fluorobenzoyl Chloride: Acylation of the azetidine nitrogen using 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).

Example Reaction:

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs at the azetidine nitrogen requires careful control of reaction conditions.

-

Yield Improvements: Use of catalysts like titanium tetrachloride or palladium complexes enhances efficiency .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 275.33 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Moderate in DMSO, DMF | |

| logP (Partition Coeff.) | ~2.8 (estimated) |

The compound’s moderate lipophilicity (logP ~2.8) suggests adequate membrane permeability for biological applications .

Biological Activity and Mechanisms

Enzyme Inhibition

-

PDE9 Inhibition: Structural analogs with azetidine-pyridine motifs exhibit potent phosphodiesterase 9 (PDE9) inhibition, relevant for treating cognitive disorders .

-

MAGL Interaction: Related azetidine methanones inhibit monoacylglycerol lipase (MAGL), elevating endocannabinoid levels .

Applications in Drug Discovery

Lead Compound Optimization

-

Structural Modifications: Introducing substituents on the pyridine or fluorophenyl groups alters target selectivity .

-

Bioisosteric Replacements: Replacing the azetidine with pyrrolidine or piperidine modulates pharmacokinetics.

Preclinical Studies

-

In Vivo Efficacy: Analogs show 50% inhibition of MAGL at 10 mg/kg in rodent models .

-

Toxicity Profile: Low hepatotoxicity observed in preliminary screenings .

Comparative Analysis with Analogous Compounds

The pyridin-3-yloxy group in the target compound enhances binding to PDE9’s hydrophobic pocket compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume